![molecular formula C19H16N2OS B2649248 1-Phenyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone CAS No. 872689-39-9](/img/structure/B2649248.png)
1-Phenyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of a related compound through a reaction involving 2-acetohydrazide and the corresponding isocyanate . Another study reports the synthesis of a novel uracil derivative via a four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Phenyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone” are not explicitly mentioned in the literature .Scientific Research Applications
Synthesis and Chemical Reactions
This compound is part of the pyridazinone family, known for its versatile chemical properties allowing for the synthesis of a wide range of heterocyclic compounds. Research has demonstrated its utility in one-pot synthesis processes, providing efficient routes to pyridazinone derivatives. For instance, a study highlighted a one-pot process for preparing 6-phenyl-3(2H)-pyridazinone derivatives, emphasizing the method's broad utility and efficiency in synthesizing various substituted pyridazinones from readily available ketones (Coates & Mckillop, 1993).
Antimicrobial and Antiviral Activities
Derivatives of 1-Phenyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone have been explored for their antimicrobial and antiviral properties. A study synthesized and evaluated the antiviral activity of certain derivatives, revealing promising activity against HSV1 and HAV-MBB, suggesting potential applications in treating viral infections (Attaby et al., 2006).
Anticancer Research
The exploration of pyridazinone derivatives in anticancer research has shown that these compounds can exhibit significant cytotoxic effects against various cancer cell lines. For example, certain derivatives have been tested for their cytotoxicity and demonstrated high activity against human leukemia and breast adenocarcinoma cells, underlining their potential as leads for developing new anticancer drugs (El‐Hussieny et al., 2015).
Solubility and Drug Formulation
The solubility and thermodynamic behavior of pyridazinone derivatives have been studied to address challenges related to drug formulation, particularly for cardiovascular drugs. Research has shown that these compounds have varied solubility in different solvents, which is crucial for developing effective and safe pharmaceutical formulations (Shakeel et al., 2017).
Future Directions
properties
IUPAC Name |
2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-14-7-9-15(10-8-14)17-11-12-19(21-20-17)23-13-18(22)16-5-3-2-4-6-16/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHODLBAQKBIMGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone |
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